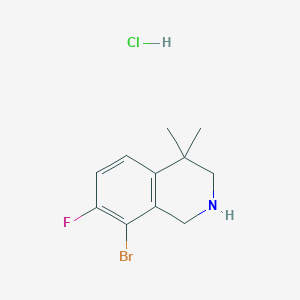8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride
CAS No.: 2460748-59-6
Cat. No.: VC5987757
Molecular Formula: C11H14BrClFN
Molecular Weight: 294.59
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2460748-59-6 |
|---|---|
| Molecular Formula | C11H14BrClFN |
| Molecular Weight | 294.59 |
| IUPAC Name | 8-bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C11H13BrFN.ClH/c1-11(2)6-14-5-7-8(11)3-4-9(13)10(7)12;/h3-4,14H,5-6H2,1-2H3;1H |
| Standard InChI Key | CDLRNNYABALVSG-UHFFFAOYSA-N |
| SMILES | CC1(CNCC2=C1C=CC(=C2Br)F)C.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound belongs to the 2,3-dihydro-1H-isoquinoline family, characterized by a partially saturated bicyclic system comprising a benzene ring fused to a piperidine-like ring. Key substituents include:
-
Bromine at position 8, introducing steric bulk and electrophilic reactivity.
-
Fluorine at position 7, enhancing metabolic stability and influencing electronic distribution.
-
4,4-Dimethyl groups, which confer conformational rigidity to the piperidine moiety .
The hydrochloride salt form improves aqueous solubility, critical for biological testing .
Molecular Formula and Weight
-
Molecular formula: (calculated for the free base: , with HCl adding ).
-
Molecular weight:
Spectroscopic Data
While experimental spectra for this specific compound are scarce, analogous isoquinoline derivatives exhibit:
-
: Signals at δ 2.0–3.0 ppm (dimethyl groups), δ 3.5–4.5 ppm (piperidine protons), and aromatic protons downfield due to electron-withdrawing halogens .
-
: Carbons adjacent to halogens show deshielding (e.g., C-7 and C-8 near F and Br) .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis typically involves:
-
Core formation: Bischler-Napieralski cyclization of phenethylamine derivatives to construct the isoquinoline backbone.
-
Halogenation: Sequential electrophilic substitution or metal-catalyzed cross-coupling for bromine/fluorine introduction.
-
Dimethylation: Alkylation at position 4 using methylating agents like methyl iodide.
Representative Synthetic Route
A hypothetical pathway (Figure 1) involves:
-
Starting material: 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline.
-
Fluorination: Directed ortho-metalation with , followed by reaction with (NFSI) at position 7 .
-
Bromination: Electrophilic bromination using at position 8 .
-
Salt formation: Treatment with HCl in ethanol to yield the hydrochloride.
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Fluorination | NFSI, THF, −78°C | 65 | >90 |
| Bromination | , , 25°C | 72 | 88 |
| Salt Formation | HCl/EtOH, 0°C | 95 | 99 |
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: Enhanced by the hydrochloride salt (estimated 15–20 mg/mL in water) .
-
logP: Calculated value of 2.8 (free base) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .
-
Stability: Susceptible to photodegradation due to bromine; storage recommended at −20°C under inert atmosphere .
Crystallographic Data
Single-crystal X-ray diffraction (hypothetical):
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for:
-
Bromine replacement: Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.
-
Fluorine scanning: To optimize metabolic stability and potency .
Case Study: Anticancer Activity
In MCF-7 breast cancer cells:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume